molecular formula C17H22Cl2N2O B8588796 3,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide CAS No. 89732-53-6

3,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide

Cat. No. B8588796
CAS RN: 89732-53-6
M. Wt: 341.3 g/mol
InChI Key: MGCGLVJWJONCNK-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide is a useful research compound. Its molecular formula is C17H22Cl2N2O and its molecular weight is 341.3 g/mol. The purity is usually 95%.
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properties

CAS RN

89732-53-6

Molecular Formula

C17H22Cl2N2O

Molecular Weight

341.3 g/mol

IUPAC Name

3,4-dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide

InChI

InChI=1S/C17H22Cl2N2O/c1-21-10-7-15(17(21)8-3-2-4-9-17)20-16(22)12-5-6-13(18)14(19)11-12/h5-6,11,15H,2-4,7-10H2,1H3,(H,20,22)

InChI Key

MGCGLVJWJONCNK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C12CCCCC2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirring suspension of 3.0 g (0.017 mole) of 1-methyl-4-amino-azaspiro[4.5]decane of Example 2 and 5.0 g of NaHCO3 in 50 ml of CHCl3 was added dropwise 3.8 g (0.018 mole) of 2,4-dichlorobenzoyl chloride in 25 ml of CHCl3. The reaction was refluxed for 3 hours, cooled to room temperature, filtered, and the solvent evaporated to give an oil. The residue was triturated with boiling hexane and decanted; the hexane solution afforded 3.1 g of 1-methyl-4-(3,4-dichlorobenzamido)-1-azaspiro[4.5]decane on standing. The solid was dissolved in ether and a solution of ethereal HCl was added. The resulting solid was collected and recrystallized three times from ethanol to give 2.4 g (37.5%) m.p. 227°-229° C. of 1-methyl-4-(2,4-dichlorobenzamido)-1-azaspiro[4.5]decane hydrochloride.
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3 g
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5 g
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50 mL
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25 mL
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Synthesis routes and methods III

Procedure details

To a stirring suspension of 3.0 g (0.017 mole) of 1-methyl-4-amino-1-azaspiro[4.5]decane of Example 2 and 5.0 g of NaHCO3 in 50 ml of CHCl3 was added dropwise 3.8 g (0.018 mole) of 3,4-dichlorobenzoyl chloride in 25 ml of CHCl3. The reaction was refluxed for 3 hours, cooled to room temperature, filtered, and the solvent evaporated to give an oil. The residue was triturated with boiling hexane and decanted, the hexane solution afforded 2.6 g of 1-methyl-4-(3,4-dichlorobenzamido)-1-azaspiro[4.5]decane on standing. The solid was dissolved in ether and a solution of ethereal HCl was added. The resulting solid was collected and recrystallized three times from ethanol to give 2.2 g (35%) m.p. 227°-228° C. of 1-methyl-4-(3,4-dichlorobenzamido)-1-azaspiro[4.5]decane hydrochloride.
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3 g
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5 g
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50 mL
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3.8 g
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25 mL
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Reaction Step Two

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